[4-({4-[(5-Cyclopropyl-1h-Pyrazol-3-Yl)amino]quinazolin-2-Yl}imino)cyclohexa-2,5-Dien-1-Yl]acetonitrile
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Overview
Description
. This compound is characterized by its complex structure, which includes a quinazoline moiety, a pyrazole ring, and a cyclopropyl group. It is currently classified as an experimental compound and has been studied for its potential pharmacological properties .
Preparation Methods
The synthesis of 2-[4-[4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]quinazolin-2-yl]iminocyclohexa-2,5-dien-1-yl]acetonitrile involves multiple steps, including the formation of the quinazoline and pyrazole rings, followed by their coupling. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
2-[4-[4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]quinazolin-2-yl]iminocyclohexa-2,5-dien-1-yl]acetonitrile can undergo various chemical reactions, including:
Reduction: Reducing agents like sodium borohydride can be used to reduce certain functional groups within the compound.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction yield and purity of the products .
Scientific Research Applications
2-[4-[4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]quinazolin-2-yl]iminocyclohexa-2,5-dien-1-yl]acetonitrile has been explored for various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[4-[4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]quinazolin-2-yl]iminocyclohexa-2,5-dien-1-yl]acetonitrile involves its interaction with specific molecular targets, such as serine/threonine-protein kinases and calcium/calmodulin-dependent protein kinases . These interactions can modulate various cellular pathways, leading to changes in cell function and behavior . The compound’s ability to bind to these targets is influenced by its structural features, including the quinazoline and pyrazole rings .
Comparison with Similar Compounds
Similar compounds to 2-[4-[4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]quinazolin-2-yl]iminocyclohexa-2,5-dien-1-yl]acetonitrile include other quinazolinamines and pyrazole derivatives . These compounds share structural similarities but may differ in their specific functional groups and overall reactivity. Some examples of similar compounds are:
- 4-({4-[(3-Cyclopropyl-1H-pyrazol-5-yl)amino]-2-quinazolinyl}amino)phenyl]acetonitrile
- 4-({4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]-6-(methylamino)quinazolin-2-yl}amino)phenyl]acetonitrile
The uniqueness of 2-[4-[4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]quinazolin-2-yl]iminocyclohexa-2,5-dien-1-yl]acetonitrile lies in its specific combination of functional groups and its potential pharmacological properties .
Properties
Molecular Formula |
C22H19N7 |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
2-[4-[4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]quinazolin-2-yl]iminocyclohexa-2,5-dien-1-yl]acetonitrile |
InChI |
InChI=1S/C22H19N7/c23-12-11-14-5-9-16(10-6-14)24-22-25-18-4-2-1-3-17(18)21(27-22)26-20-13-19(28-29-20)15-7-8-15/h1-6,9-10,13-15H,7-8,11H2,(H2,25,26,27,28,29) |
InChI Key |
AWMNWCNUTIFHRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=NN2)NC3=NC(=NC4=CC=CC=C43)N=C5C=CC(C=C5)CC#N |
Origin of Product |
United States |
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